LAT1 cis‑Inhibition IC₅₀: (R)‑Enantiomer vs. L‑Phenylalanine and (S)‑Enantiomer
In a cis‑inhibition assay using HEK293 cells expressing human LAT1, the (R)‑enantiomer of the meta‑methoxycarbonyl phenylalanine (BDBM50463203) inhibited [³H]‑gabapentin uptake with an IC₅₀ of 7.60 × 10⁴ nM (76.0 μM) at 200 μM test concentration [1]. By comparison, the natural substrate L‑phenylalanine exhibits an IC₅₀ of 69 ± 29 μM in the same assay format [2]. A meta‑methyl ester L‑phenylalanine analog (compound 79) produced a modest improvement in IC₅₀ relative to the unsubstituted parent, confirming that the ester substituent at the meta position modulates LAT1 binding [2].
| Evidence Dimension | LAT1 cis‑inhibition IC₅₀ (inhibition of [³H]‑gabapentin uptake) |
|---|---|
| Target Compound Data | IC₅₀ = 76.0 μM (R)‑enantiomer; BDBM50463203 / CHEMBL4242607 |
| Comparator Or Baseline | L‑Phe: IC₅₀ = 69 ± 29 μM (natural substrate); L‑meta‑methyl ester Phe (compound 79): IC₅₀ improvement (quantified as modest; exact value not reported in extracted text) |
| Quantified Difference | The (R)‑enantiomer IC₅₀ is within 1.1‑fold of L‑Phe IC₅₀; the meta‑methyl ester substitution on the L‑scaffold yields a 'modest improvement' over L‑Phe. |
| Conditions | Cis‑inhibition of [³H]‑gabapentin uptake in TREx HEK293 cells expressing human LAT1; preincubation 3 min at 37 °C; test compounds applied at 200 μM. |
Why This Matters
Defines the affinity window available for LAT1‑targeted prodrug design, guiding selection of this scaffold where moderate LAT1 engagement is desired without complete transporter blockade.
- [1] BindingDB. BDBM50463203 (CHEMBL4242607): (R)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid – IC₅₀ = 7.60 × 10⁴ nM for human LAT1. View Source
- [2] Augustyn, E. et al. (2016) LAT‑1 activity of meta‑substituted phenylalanine and tyrosine analogs. Bioorg. Med. Chem. Lett., 26, 2616–2621. (Compound 79: meta‑methyl ester L‑Phe; Table 1.) View Source
